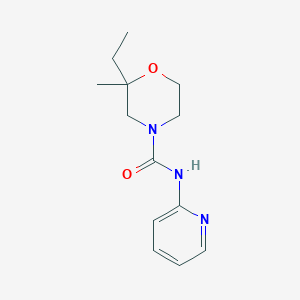
2-ethyl-2-methyl-N-pyridin-2-ylmorpholine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-ethyl-2-methyl-N-pyridin-2-ylmorpholine-4-carboxamide, also known as EMD 386088, is a small molecule compound that has been extensively studied for its potential therapeutic applications. It is a selective antagonist of the nociceptin/orphanin FQ receptor, which is involved in the regulation of pain, anxiety, and stress responses. In
Mechanism of Action
The nociceptin/orphanin FQ receptor is a G protein-coupled receptor that is widely distributed in the central nervous system. It plays a key role in the regulation of pain, anxiety, and stress responses. 2-ethyl-2-methyl-N-pyridin-2-ylmorpholine-4-carboxamide 386088 acts as a selective antagonist of this receptor, blocking its activation by nociceptin/orphanin FQ and thereby reducing the transmission of pain signals and stress responses.
Biochemical and Physiological Effects:
2-ethyl-2-methyl-N-pyridin-2-ylmorpholine-4-carboxamide 386088 has been shown to have a potent and selective antagonistic effect on the nociceptin/orphanin FQ receptor, reducing the transmission of pain signals and stress responses. It has also been shown to have anxiolytic and antidepressant effects in animal models. 2-ethyl-2-methyl-N-pyridin-2-ylmorpholine-4-carboxamide 386088 has been studied for its potential use in the treatment of drug addiction and withdrawal symptoms, as it has been shown to reduce drug-seeking behavior and withdrawal symptoms in animal models.
Advantages and Limitations for Lab Experiments
2-ethyl-2-methyl-N-pyridin-2-ylmorpholine-4-carboxamide 386088 has several advantages for lab experiments, including its potency and selectivity as a nociceptin/orphanin FQ receptor antagonist. However, it also has some limitations, including its relatively low solubility in water and its potential toxicity at high doses.
Future Directions
There are several future directions for research on 2-ethyl-2-methyl-N-pyridin-2-ylmorpholine-4-carboxamide 386088, including its potential use in the treatment of chronic pain, anxiety, and stress-related disorders. It may also have potential applications in the treatment of drug addiction and withdrawal symptoms. Further studies are needed to explore the safety and efficacy of 2-ethyl-2-methyl-N-pyridin-2-ylmorpholine-4-carboxamide 386088 in humans, as well as its potential interactions with other drugs and medications. Additionally, new synthesis methods and modifications of 2-ethyl-2-methyl-N-pyridin-2-ylmorpholine-4-carboxamide 386088 may lead to the development of more potent and selective nociceptin/orphanin FQ receptor antagonists.
Synthesis Methods
The synthesis of 2-ethyl-2-methyl-N-pyridin-2-ylmorpholine-4-carboxamide 386088 involves several steps, including the reaction of 2-chloroethylamine hydrochloride with 2-methylpyridine-4-carboxylic acid, followed by the addition of morpholine and the subsequent reaction with 2-bromoethyl methyl ether. The final product is obtained after purification through column chromatography and recrystallization.
Scientific Research Applications
2-ethyl-2-methyl-N-pyridin-2-ylmorpholine-4-carboxamide 386088 has been extensively studied for its potential therapeutic applications, particularly in the treatment of pain, anxiety, and stress-related disorders. It has been shown to have a selective and potent antagonistic effect on the nociceptin/orphanin FQ receptor, which is involved in the regulation of pain and stress responses. 2-ethyl-2-methyl-N-pyridin-2-ylmorpholine-4-carboxamide 386088 has also been studied for its potential use in the treatment of drug addiction and withdrawal symptoms.
properties
IUPAC Name |
2-ethyl-2-methyl-N-pyridin-2-ylmorpholine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O2/c1-3-13(2)10-16(8-9-18-13)12(17)15-11-6-4-5-7-14-11/h4-7H,3,8-10H2,1-2H3,(H,14,15,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJIXJOFTDMXCNH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(CN(CCO1)C(=O)NC2=CC=CC=N2)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-ethyl-2-methyl-N-pyridin-2-ylmorpholine-4-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[2-(Hydroxymethyl)pyrrolidin-1-yl]-(2-methylquinolin-6-yl)methanone](/img/structure/B7633635.png)
![1-(7,7-Dimethyl-6-oxa-9-azaspiro[4.5]decan-9-yl)pent-4-en-1-one](/img/structure/B7633642.png)
![N-(3-chlorophenyl)-2-(3-methyl-3,4,6,7,8,8a-hexahydro-1H-pyrrolo[1,2-a]pyrazin-2-yl)-2-oxoacetamide](/img/structure/B7633647.png)
![[2-(Hydroxymethyl)pyrrolidin-1-yl]-(4-methylquinolin-2-yl)methanone](/img/structure/B7633651.png)
![2-ethyl-2-methyl-N-[(2-methyl-1,3-thiazol-5-yl)methyl]morpholine-4-carboxamide](/img/structure/B7633661.png)
![(4-Hydroxy-2-methylphenyl)-[2-(hydroxymethyl)pyrrolidin-1-yl]methanone](/img/structure/B7633662.png)
![N-[1-(4-cyanophenyl)ethyl]-2-ethyl-2-methylmorpholine-4-carboxamide](/img/structure/B7633666.png)
![[1-(2,6-Difluorophenyl)pyrazol-3-yl]-[2-(hydroxymethyl)pyrrolidin-1-yl]methanone](/img/structure/B7633672.png)
![3-[3-(3-Fluorophenyl)propyl]pyrido[3,4-d]pyrimidin-4-one](/img/structure/B7633674.png)
![1-[2-(hydroxymethyl)pyrrolidin-1-yl]-3-(5-methyl-1H-indol-3-yl)propan-1-one](/img/structure/B7633684.png)
![5-[2-(2-Methylpropyl)-3-oxopiperazin-1-yl]pyrazine-2-carbonitrile](/img/structure/B7633686.png)
![2-ethyl-N-[[4-fluoro-3-(methoxymethyl)phenyl]methyl]-2-methylmorpholine-4-carboxamide](/img/structure/B7633689.png)
![[2-(Hydroxymethyl)pyrrolidin-1-yl]-(2-methylquinolin-8-yl)methanone](/img/structure/B7633695.png)
![[2-(2-Hydroxypropan-2-yl)pyrrolidin-1-yl]-(1-methyl-5-propan-2-ylpyrazol-3-yl)methanone](/img/structure/B7633714.png)